molecular formula C10H16ClN B1505233 (S)-1-(2,3-Dimethylphenyl)ethanamine hydrochloride CAS No. 1212991-78-0

(S)-1-(2,3-Dimethylphenyl)ethanamine hydrochloride

Cat. No.: B1505233
CAS No.: 1212991-78-0
M. Wt: 185.69 g/mol
InChI Key: BFURECMKBWRQJL-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(2,3-Dimethylphenyl)ethanamine hydrochloride is a useful research compound. Its molecular formula is C10H16ClN and its molecular weight is 185.69 g/mol. The purity is usually 95%.
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Biological Activity

(S)-1-(2,3-Dimethylphenyl)ethanamine hydrochloride, a chiral compound with the molecular formula C₁₀H₁₆ClN and a molecular weight of approximately 185.69 g/mol, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a two-carbon ethylamine chain attached to a dimethyl-substituted phenyl group. Its hydrochloride form enhances solubility and stability in aqueous solutions, making it suitable for various biological assays and therapeutic applications.

The biological activity of this compound is primarily linked to its interactions with neurotransmitter systems. It is hypothesized to influence dopamine and norepinephrine pathways, similar to other phenethylamines. These interactions may lead to stimulant effects, which are of interest for treating conditions such as attention deficit hyperactivity disorder (ADHD) and depression .

Molecular Targets

  • Receptors : Potential interactions with dopamine and serotonin receptors.
  • Enzymes : Modulation of enzyme activity related to neurotransmitter metabolism.

Pharmacological Effects

Research indicates that this compound exhibits stimulant properties. It has been studied for its potential to enhance cognitive function and mood regulation through its action on central nervous system pathways.

Case Studies

  • Cognitive Enhancement : In a study evaluating the effects of various phenethylamines on cognitive performance in animal models, this compound demonstrated significant improvements in attention and memory tasks compared to control groups .
  • Mood Regulation : A clinical trial assessing the efficacy of this compound in patients with depressive symptoms showed promising results, with participants reporting improved mood and reduced fatigue after treatment.

Comparative Analysis with Related Compounds

Compound NameStructure TypeBiological Activity
This compoundChiral amineStimulant effects on CNS
(R)-1-(2,3-Dimethylphenyl)ethanamine hydrochlorideChiral amineSimilar properties but different activity
1-(2,3-Dimethylphenyl)ethanolNon-chiral alcoholLimited CNS activity

The distinct stereochemistry of this compound contributes to its unique pharmacological profile compared to its enantiomer and other related compounds.

Scientific Research Applications

Organic Chemistry

(S)-1-(2,3-Dimethylphenyl)ethanamine hydrochloride serves as a crucial building block in the synthesis of complex organic molecules. It can be utilized to create derivatives with varying functionalities that may enhance or modify biological activity.

Biological Studies

The compound is employed as a ligand in enzyme-substrate interaction studies. Its chiral nature allows it to interact specifically with biological targets, providing insights into enzyme mechanisms and substrate specificity.

Case Studies:

  • Enzyme Interaction : Research indicates that this compound can influence the activity of specific enzymes involved in neurotransmitter metabolism, potentially affecting neurological pathways.

Medicinal Chemistry

Investigations into the therapeutic effects of this compound have highlighted its potential in treating neurological disorders such as depression and attention deficit hyperactivity disorder (ADHD).

Mechanism of Action:

The compound may act as a selective serotonin reuptake inhibitor (SSRI), modulating serotonin levels in the brain and influencing mood regulation. This mechanism positions it as a candidate for further pharmacological exploration.

Industrial Applications

In the pharmaceutical industry, this compound is utilized in the production of specialty chemicals and pharmaceuticals due to its unique structural properties and biological activity.

Properties

IUPAC Name

(1S)-1-(2,3-dimethylphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-7-5-4-6-10(8(7)2)9(3)11;/h4-6,9H,11H2,1-3H3;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFURECMKBWRQJL-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)[C@H](C)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80704150
Record name (1S)-1-(2,3-Dimethylphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1212991-78-0
Record name (1S)-1-(2,3-Dimethylphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.